Propyl b-D-glucuronide
Overview
Description
Propyl b-D-glucuronide: is a glucuronide derivative of a short-chained aliphatic alcohol. It is formed via the process of glucuronidation, which occurs in human liver microsomes in vitro . This compound is significant in the study of metabolic pathways and the detoxification processes in the human body.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Propyl Beta-D-Glucuronide is a product of the glucuronidation process, a major phase II metabolic pathway in the human body. It interacts with enzymes such as beta-glucuronidase (β-GLU), which is widely distributed in mammalian tissues, body fluids, and microbiota . β-GLU catalyzes the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone, resulting in different physiological reactions .
Cellular Effects
The effects of Propyl Beta-D-Glucuronide on cells are not fully understood. The activity of β-GLU, with which it interacts, is known to be associated with the occurrence of some diseases. For instance, high levels of β-GLU activity in serum often accompany tumors in necrotic areas, while abnormally low levels may cause diseases such as liver failure and mucopolysaccharidosis .
Molecular Mechanism
The molecular mechanism of Propyl Beta-D-Glucuronide involves its interaction with β-GLU. This enzyme catalyzes the hydrolysis of Propyl Beta-D-Glucuronide, releasing glucuronic acid and propyl alcohol . This process is part of the body’s mechanism for detoxifying and eliminating foreign substances.
Temporal Effects in Laboratory Settings
The temporal effects of Propyl Beta-D-Glucuronide in laboratory settings are not well-documented. The activity of β-GLU, which interacts with Propyl Beta-D-Glucuronide, has been extensively studied. Changes in β-GLU activity are often associated with the occurrence of diseases and deterioration of water quality .
Metabolic Pathways
Propyl Beta-D-Glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway. This pathway involves the addition of a glucuronic acid group to substances to make them more water-soluble, facilitating their excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl b-D-glucuronide is synthesized through the glucuronidation of propyl alcohol. This reaction typically involves the use of uridine diphosphate glucuronic acid as a glucuronyl donor and is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase . The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound involves the use of bioreactors containing human liver microsomes or recombinant uridine diphosphate-glucuronosyltransferase enzymes. The process is optimized for large-scale production by controlling parameters such as pH, temperature, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions: Propyl b-D-glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are significant in the context of drug metabolism and detoxification .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the glucuronide bond in the presence of water, often catalyzed by the enzyme beta-glucuronidase.
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule, often facilitated by acidic or basic conditions.
Major Products: The major products formed from these reactions include the parent alcohol (propyl alcohol) and glucuronic acid .
Scientific Research Applications
Chemistry: Propyl b-D-glucuronide is used as a reference standard in analytical chemistry for the calibration and quantification of glucuronide metabolites using techniques such as gas chromatography-mass spectrometry and high-performance liquid chromatography .
Biology: In biological research, this compound is used to study the glucuronidation process and its role in the detoxification of xenobiotics and endogenous compounds .
Medicine: In medical research, this compound is used to investigate the metabolism of drugs and the formation of glucuronide conjugates, which are often more water-soluble and easily excreted from the body .
Industry: In the pharmaceutical industry, this compound is used in the development of drug formulations and in the study of drug-drug interactions involving glucuronidation pathways .
Comparison with Similar Compounds
Ethyl b-D-glucuronide: A glucuronide conjugate of ethanol, used as a biomarker for alcohol consumption.
Morphine-3-O-b-D-glucuronide: A glucuronide conjugate of morphine, known for its analgesic properties.
Quercetin-3-O-b-D-glucuronide: A glucuronide conjugate of quercetin, studied for its antioxidant properties.
Uniqueness: Propyl b-D-glucuronide is unique in its formation from a short-chained aliphatic alcohol, making it a valuable model compound for studying the glucuronidation of similar alcohols. Its relatively simple structure allows for detailed kinetic and mechanistic studies, providing insights into the broader glucuronidation process .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-propoxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O7/c1-2-3-15-9-6(12)4(10)5(11)7(16-9)8(13)14/h4-7,9-12H,2-3H2,1H3,(H,13,14)/t4-,5-,6+,7-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIZNQNCGFFJFO-KPRJIFDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1C(C(C(C(O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291175 | |
Record name | Propyl β-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17685-07-3 | |
Record name | Propyl β-D-glucopyranosiduronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17685-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl β-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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